molecular formula C19H23N7O8 B12362111 (2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate

(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate

Cat. No.: B12362111
M. Wt: 477.4 g/mol
InChI Key: DITNCSNFPUYLDT-MRWARIEHSA-N
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Description

(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate is a complex organic compound with significant importance in various scientific fields. This compound is known for its intricate structure, which includes a pteridine ring system, a benzoyl group, and a pentanedioic acid moiety. The dihydrate form indicates the presence of two water molecules associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pteridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzoyl group: This step usually involves a coupling reaction, such as a Friedel-Crafts acylation, to attach the benzoyl group to the pteridine ring.

    Incorporation of the pentanedioic acid moiety: This can be done through an amidation reaction, where the amine group of the pteridine derivative reacts with a pentanedioic acid derivative.

    Hydration: The final step involves the crystallization of the compound in the presence of water to form the dihydrate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group

Properties

Molecular Formula

C19H23N7O8

Molecular Weight

477.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate

InChI

InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,14,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H2,20,26,30);2*1H2/t12-,14?;;/m0../s1

InChI Key

DITNCSNFPUYLDT-MRWARIEHSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3C(=O)NC(=N)N=C3N=C2.O.O

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3C(=O)NC(=N)N=C3N=C2.O.O

Origin of Product

United States

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